molecular formula C14H23N5O2 B14289210 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol CAS No. 123205-51-6

2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol

Cat. No.: B14289210
CAS No.: 123205-51-6
M. Wt: 293.36 g/mol
InChI Key: SJGAJHSGKQPTHF-UHFFFAOYSA-N
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Description

2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol is a complex organic compound that features a purine base attached to an octane chain with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol typically involves the reaction of a purine derivative with an octane chain precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: A related compound with similar structural features but different functional groups.

    Methyl 2-(6-amino-9H-purin-9-yl)acetate: Another similar compound used in various chemical and biological studies.

Uniqueness

2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol is unique due to its specific combination of a purine base with an octane chain and hydroxyl groups. This structure provides distinct chemical and biological properties that make it valuable for research and industrial applications.

Properties

CAS No.

123205-51-6

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

2-[(6-aminopurin-9-yl)methyl]octane-1,2-diol

InChI

InChI=1S/C14H23N5O2/c1-2-3-4-5-6-14(21,8-20)7-19-10-18-11-12(15)16-9-17-13(11)19/h9-10,20-21H,2-8H2,1H3,(H2,15,16,17)

InChI Key

SJGAJHSGKQPTHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CN1C=NC2=C(N=CN=C21)N)(CO)O

Origin of Product

United States

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